3-Acetoxymethyl-4-acetoxyacetophenone
Overview
Description
3-Acetoxymethyl-4-acetoxyacetophenone is a chemical compound with the molecular formula C13H14O5. It is also known by other names such as 2-Acetoxy-5-acetylbenzyl acetate . This compound is characterized by the presence of acetoxy groups and an acetyl group attached to a benzene ring, making it a diacetate derivative of acetophenone.
Mechanism of Action
Target of Action
It has been used in the evaluation of anticancer drugs, suggesting potential targets within cancer-related pathways .
Mode of Action
It has been shown to be mutagenic and can damage DNA in Escherichia coli K12 strains , indicating that it may interact with DNA or associated proteins.
Biochemical Pathways
Given its mutagenic properties, it may impact pathways related to DNA repair and replication .
Result of Action
3-Acetoxymethyl-4-acetoxyacetophenone has been shown to be mutagenic, indicating that it can cause changes in the genetic material of organisms . It can damage DNA in Escherichia coli K12 strains , which may result in mutations and potentially lead to cell death or uncontrolled cell growth.
Biochemical Analysis
Biochemical Properties
3-Acetoxymethyl-4-acetoxyacetophenone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of salmeterol, a long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical pathways. For instance, it is known to interact with acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates, thereby modifying their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis and function . Additionally, this compound can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetyltransferases, by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in enzyme activity and subsequent changes in cellular processes. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis over time, leading to the formation of acetic acid and other degradation products . Long-term exposure to this compound has been shown to affect cellular viability and function, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. These findings highlight the importance of dose optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to acetylation and deacetylation reactions. It interacts with enzymes such as acetyltransferases and deacetylases, which regulate the addition and removal of acetyl groups from various substrates . These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Post-translational modifications, such as acetylation, can also influence its targeting to specific organelles, thereby modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxymethyl-4-acetoxyacetophenone typically involves the acetylation of 4-hydroxy-3-(hydroxymethyl)acetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxymethyl-4-acetoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in acetic acid at room temperature for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
3-Acetoxymethyl-4-acetoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine: Investigated for its potential use in drug development, particularly in the design of acetylated prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
Acetanisole: 1-(4-methoxyphenyl)ethanone, used in fragrances and flavorings.
Cuminone: 1-(4-(1-methylethyl)phenyl)ethanone, used in the synthesis of pharmaceuticals.
(4-Acetoxy-3-methoxyphenyl)methylene diacetate: Similar structure with an additional methoxy group.
Uniqueness
3-Acetoxymethyl-4-acetoxyacetophenone is unique due to its dual acetoxy groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
(5-acetyl-2-acetyloxyphenyl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8(14)11-4-5-13(18-10(3)16)12(6-11)7-17-9(2)15/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMEWWKBLDKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075207 | |
Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-06-1 | |
Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24085-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxy-3-acetoxymethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024085061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetoxymethyl-4-acetoxyacetophenon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETOXY-3-(ACETOXYMETHYL)ACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9G7LF8YT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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